molecular formula C23H24N2O4 B244800 N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No. B244800
M. Wt: 392.4 g/mol
InChI Key: PFYFEHYTDLYLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as MNPA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. MNPA belongs to the class of amides and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.

Mechanism of Action

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and play a role in various physiological processes such as pain, inflammation, mood, and appetite. By inhibiting FAAH, N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide increases the levels of endocannabinoids in the body, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body. These endocannabinoids bind to cannabinoid receptors and modulate various physiological processes. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been found to have analgesic effects by reducing pain sensitivity in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine in the brain. Furthermore, N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to improve memory and cognitive function in rodents.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the role of endocannabinoids in various physiological processes. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied in animal models and has shown promising results in various therapeutic areas. However, N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has some limitations as well. It has poor solubility in water, making it difficult to administer in vivo. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has also been found to have some off-target effects, which may limit its use in certain experimental settings.

Future Directions

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has shown promising results in various therapeutic areas, and there is a need for further research to explore its potential clinical applications. Some future directions for N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide research include:
1. Developing more potent and selective FAAH inhibitors based on the N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide scaffold.
2. Studying the effects of N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide on other physiological processes such as immune function and cardiovascular function.
3. Investigating the potential of N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide in combination with other drugs for the treatment of addiction, obesity, and metabolic disorders.
4. Developing novel drug delivery systems for N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide to improve its solubility and bioavailability.
5. Conducting clinical trials to evaluate the safety and efficacy of N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide in humans.
In conclusion, N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide works by inhibiting the activity of FAAH, leading to increased levels of endocannabinoids in the body. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has several advantages for lab experiments but also has some limitations. Further research is needed to explore the potential clinical applications of N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide.

Synthesis Methods

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide can be synthesized by reacting 2-methoxy-4-(1-naphthyloxy)acetyl chloride with 2-methylpropan-1-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified using column chromatography to obtain pure N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide.

Scientific Research Applications

N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has also been found to improve memory and cognitive function in rodents. Furthermore, N-(2-methoxy-4-{[(1-naphthyloxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have potential in the treatment of addiction, obesity, and metabolic disorders.

properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-methoxy-4-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C23H24N2O4/c1-15(2)23(27)25-19-12-11-17(13-21(19)28-3)24-22(26)14-29-20-10-6-8-16-7-4-5-9-18(16)20/h4-13,15H,14H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

PFYFEHYTDLYLPJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

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